2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine

Lipophilicity Blood-brain barrier permeability Cyclobutanamine building blocks

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS 1500446-88-7; molecular formula C₉H₁₉NO; MW 157.26 g/mol) is a cyclobutanamine derivative featuring a strained four-membered carbocyclic core with geminal dimethyl substitution at the 2-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position, with a free primary amine at the 1-position. Its predicted physicochemical properties include a boiling point of 187.3±33.0 °C, density of 0.91±0.1 g/cm³, and a pKa of 10.34±0.60.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1500446-88-7
Cat. No. B1467601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
CAS1500446-88-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)OC1CC(C1(C)C)N
InChIInChI=1S/C9H19NO/c1-6(2)11-8-5-7(10)9(8,3)4/h6-8H,5,10H2,1-4H3
InChIKeyRDFVLCNOBZQYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS 1500446-88-7): Procurement-Ready Physicochemical and Structural Profile


2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS 1500446-88-7; molecular formula C₉H₁₉NO; MW 157.26 g/mol) is a cyclobutanamine derivative featuring a strained four-membered carbocyclic core with geminal dimethyl substitution at the 2-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position, with a free primary amine at the 1-position . Its predicted physicochemical properties include a boiling point of 187.3±33.0 °C, density of 0.91±0.1 g/cm³, and a pKa of 10.34±0.60 . The compound is commercially available at ≥95% purity from multiple suppliers for research and development applications , and falls within the broader class of cyclobutane-containing scaffolds that appear in at least nine FDA-approved drugs .

Why 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine Cannot Be Substituted by Closest Structural Analogs


Within the cyclobutanamine chemical space, small variations in substituent identity, position, and stereochemistry produce substantial differences in ADME behavior, target engagement, and synthetic accessibility that preclude simple interchangeability [1]. The target compound (CAS 1500446-88-7) combines three structural features rarely found together in commercial building blocks: a gem-dimethyl quaternary center at C2 that restricts conformational freedom, an isopropoxy ether at C3 that modulates lipophilicity and hydrogen-bonding capacity, and an unsubstituted primary amine at C1 that serves as a versatile synthetic handle [1]. Closest analogs—including 3-ethoxy-2,2-dimethylcyclobutan-1-amine (CAS 1333759-16-2), 2,2-dimethylcyclobutan-1-amine (CAS 1781791-33-0), and 3-isopropoxy-N-isopropylcyclobutan-1-amine (CAS 1863028-21-0)—each lack at least one of these features, altering molecular weight, LogP, steric bulk, or amine reactivity relative to the target compound . The evidence below quantifies where these structural differences translate into operationally meaningful differentiation for scientific and procurement decision-making.

Quantitative Differentiation Evidence: 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine vs. Closest Analogs


Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Parent 2,2-Dimethylcyclobutan-1-amine

The target compound introduces an isopropoxy substituent at C3 absent in the parent 2,2-dimethylcyclobutan-1-amine (CAS 1781791-33-0). This modification increases the molecular weight from 99.17 g/mol to 157.26 g/mol, a 58.6% increase, and adds a hydrogen-bond acceptor site (ether oxygen) while maintaining a single H-bond donor (primary amine), as reflected in a predicted TPSA shift from 26.02 Ų (parent) to approximately 35.25 Ų for the analogous 3-ethoxy derivative . The isopropoxy group contributes approximately +0.5 to +0.8 LogP units relative to the unsubstituted parent based on fragment-based calculations, enhancing membrane permeability potential while remaining within favorable drug-like property space .

Lipophilicity Blood-brain barrier permeability Cyclobutanamine building blocks

Isopropoxy vs. Ethoxy Substituent: Steric Bulk and Metabolic Stability Differentiation from 3-Ethoxy-2,2-dimethylcyclobutan-1-amine

The isopropoxy (-OCH(CH₃)₂) substituent in the target compound provides greater steric bulk at the ether oxygen compared to the ethoxy (-OCH₂CH₃) group in the closest commercially available analog, 3-ethoxy-2,2-dimethylcyclobutan-1-amine (CAS 1333759-16-2). The branched isopropyl group introduces a secondary carbon adjacent to oxygen, creating a sterically shielded ether that is inherently more resistant to O-dealkylation by CYP450 enzymes than the primary-carbon-attached ethoxy group [1]. Molecular weight increases from 143.23 g/mol (ethoxy) to 157.26 g/mol (isopropoxy), a gain of +14.03 Da (+9.8%), with a commensurate LogP increase of approximately +0.3 to +0.5 units attributable to the additional methylene unit in the branched alkyl chain . The isopropoxy group also occupies greater conformational volume, potentially enhancing shape complementarity in lipophilic enzyme pockets [2].

Metabolic stability Steric shielding CYP450 oxidation Ether-containing building blocks

Primary Amine Synthetic Versatility vs. N-Substituted Analogs: Scaffold Elaboration Potential

The target compound bears an unsubstituted primary amine (-NH₂) at C1, whereas the closest N-substituted analog, 3-isopropoxy-N-isopropylcyclobutan-1-amine (CAS 1863028-21-0), carries an N-isopropyl secondary amine. This structural difference fundamentally alters synthetic utility: the primary amine enables direct amide coupling, reductive amination, sulfonamide formation, and urea synthesis without requiring deprotection steps, making it a fully orthogonal handle for parallel library synthesis [1]. The N-isopropyl analog (MW 171.28 g/mol) is 14.02 Da heavier (+8.9%) than the target compound and introduces a tertiary amine center that alters both basicity (pKa shift of approximately -0.5 to -1.0 units due to N-alkylation) and H-bond donor count (1→0 in neutral form for tertiary vs. primary amine after full substitution) . The pKa of the target compound is predicted at 10.34±0.60 , consistent with a primary aliphatic amine, whereas N-alkylation is established to lower amine pKa by 0.3–1.5 units depending on substitution pattern [2].

Primary amine building block Parallel synthesis Amide coupling Library enumeration

Gem-Dimethyl Conformational Restriction: Reduced Entropic Penalty on Binding Relative to Monosubstituted Cyclobutanamines

The gem-dimethyl substitution at C2 of the cyclobutane ring in the target compound introduces conformational restriction absent in monosubstituted or unsubstituted cyclobutanamines such as 3-isopropoxycyclobutan-1-amine and N,3-dimethylcyclobutan-1-amine. The Thorpe-Ingold effect—where geminal dialkyl substitution accelerates cyclization and restricts rotational degrees of freedom—is well-established in physical organic chemistry and has been exploited in drug design to pre-organize ligands into bioactive conformations, thereby reducing the entropic penalty upon target binding [1]. The 2,2-dimethyl motif locks the cyclobutane ring puckering conformation and restricts rotation about C1–C2 and C2–C3 bonds, reducing the number of accessible low-energy conformers relative to the unsubstituted cyclobutane scaffold. This pre-organization is absent in analogs lacking the gem-dimethyl group .

Conformational restriction Binding entropy Gem-dimethyl effect Cyclobutane scaffold

Structural Novelty and IP Differentiability vs. Common Cyclobutanamine Building Blocks

A substructure search of commercially available cyclobutanamines reveals that the combination of 2,2-gem-dimethyl, 3-alkoxy, and 1-primary amine substitution on the cyclobutane ring is sparsely represented in vendor catalogs. The target compound's nearest neighbors—3-ethoxy-2,2-dimethylcyclobutan-1-amine (CAS 1333759-16-2), 3-isopropoxy-N-isopropylcyclobutan-1-amine (CAS 1863028-21-0), and 2,2-dimethylcyclobutan-1-amine (CAS 1781791-33-0)—each deviate by at least one key structural feature (alkoxy identity, N-substitution, or absence of alkoxy group) . The target compound's specific isopropoxy + primary amine combination on a gem-dimethylcyclobutane scaffold represents a distinct point in chemical space that is not duplicated by any single commercially available analog. Cyclobutane-containing scaffolds appear in multiple FDA-approved drugs, and patent literature documents cyclobutanamine derivatives in kinase inhibitor and serotonin receptor modulator applications .

Chemical space novelty Intellectual property Fragment-based drug discovery Lead diversification

Priority Application Scenarios for 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS 1500446-88-7)


CNS-Targeted Fragment Library Construction Requiring Balanced Lipophilicity

For medicinal chemistry teams building fragment libraries aimed at CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters), the target compound occupies a favorable position in CNS drug-like chemical space. With a molecular weight of 157.26 g/mol, predicted LogP in the 1.5–1.8 range, and TPSA ≈35.25 Ų (inferred from the ethoxy analog ), it falls within the optimal CNS MPO (Multiparameter Optimization) zone (MW < 400, LogP 1–3, TPSA < 60–70 Ų). In contrast, the parent 2,2-dimethylcyclobutan-1-amine (MW 99.17, LogP ≈0.6–0.9) may lack sufficient lipophilicity for passive BBB permeation, while the N-isopropyl analog introduces a tertiary amine that alters protonation state and may increase P-gp efflux susceptibility. The primary amine handle enables rapid analoging via amide coupling without deprotection, supporting efficient fragment elaboration campaigns [1].

Metabolic Stability Optimization in Ether-Containing Lead Series

For lead optimization programs where an alkoxy substituent has been identified as pharmacophoric but microsomal stability data show rapid O-dealkylation, the isopropoxy group in the target compound offers a sterically shielded alternative to ethoxy or methoxy analogs. The secondary carbon adjacent to the ether oxygen creates steric hindrance that is established to slow CYP450-mediated oxidative O-dealkylation relative to primary-carbon-attached alkoxy groups (class-level SAR inference) . The 3-ethoxy-2,2-dimethylcyclobutan-1-amine analog (LogP 1.1487, TPSA 35.25 [1]) can serve as a direct comparator in head-to-head microsomal stability assays, with the isopropoxy analog predicted to exhibit a longer half-life under identical incubation conditions. Procurement of both compounds enables controlled stability comparison experiments within a matched molecular framework.

Conformationally Restricted Scaffold for Kinase Hinge-Binder or GPCR Modulator Design

The gem-dimethyl group at C2 introduces Thorpe-Ingold conformational restriction that pre-organizes the cyclobutane ring into a limited set of low-energy conformers . This effect is absent in monosubstituted cyclobutanamines and is valuable in kinase inhibitor design, where a rigidified scaffold can reduce the entropic penalty of binding to the ATP-binding pocket. Patent literature documents cyclobutanamine derivatives in kinase inhibitor and serotonin receptor modulator contexts [1], and the target compound's primary amine provides a direct conjugation point to hinge-binding heterocycles via amide or urea linkages. The compound is suitable as a core scaffold for parallel synthesis of focused kinase-targeted libraries where conformational pre-organization is hypothesized to improve hit rates and binding affinity.

IP-Diversification of Existing Cyclobutanamine-Based Lead Series

For organizations with established cyclobutanamine-based lead series (e.g., integrin antagonists, antiviral nucleoside precursors, or GPCR modulators ), the target compound represents a structurally distinct scaffold extension that is not commercially available from any single analog. Its combination of gem-dimethyl, 3-isopropoxy, and 1-primary amine substitution is not replicated in any other cataloged building block [1]. Incorporating this scaffold into a lead optimization program can generate novel composition-of-matter claims distinct from existing cyclobutanamine patents, while the primary amine ensures compatibility with established synthetic routes used for the existing series. This enables rapid IP diversification with minimal synthetic route revalidation.

Quote Request

Request a Quote for 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.